molecular formula C12H21NO4 B2639676 Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane CAS No. 652148-14-6

Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane

Cat. No.: B2639676
CAS No.: 652148-14-6
M. Wt: 243.303
InChI Key: WKBWNRUVSJJEAM-ULKQDVFKSA-N
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Description

Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane is a complex organic compound with the molecular formula C12H21NO4. It is characterized by its unique bicyclic structure, which includes a nitrogen atom and an oxygen atom within the ring system. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom during subsequent reactions. This is typically done using Boc anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: Acidic conditions (e.g., trifluoroacetic acid)

Major Products

The major products formed from these reactions include ketones, aldehydes, reduced derivatives, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:

  • Endo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane
  • 7-boc-1-oxa-7-azaspiro[3.5]nonane
  • 3-boc-9-oxo-3-azaspiro[5.5]undecane

These compounds share similar bicyclic structures but differ in their functional groups and substituents, which can lead to different reactivity and biological activity.

Properties

IUPAC Name

tert-butyl (1S,5R)-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-4-10(14)5-9(13)7-16-6-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBWNRUVSJJEAM-ULKQDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1COC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1COC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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